molecular formula C7H7BrN2O3 B13936967 3-Bromo-2-methoxy-6-methyl-5-nitropyridine

3-Bromo-2-methoxy-6-methyl-5-nitropyridine

Cat. No.: B13936967
M. Wt: 247.05 g/mol
InChI Key: MZPOYXMHCDHPIF-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-6-methyl-5-nitropyridine is an organic compound with the molecular formula C7H7BrN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, methoxy, methyl, and nitro functional groups attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxy-6-methyl-5-nitropyridine typically involves the bromination of 2-methoxy-4-methyl-3-nitropyridine. The process begins with the preparation of 2-methoxy-4-methyl-3-nitropyridine by reacting 2-chloro-4-methyl-3-nitropyridine with sodium methoxide in methanol. The resulting compound is then brominated using bromine in the presence of sodium acetate in acetic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxy-6-methyl-5-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Substitution: 3-Amino-2-methoxy-6-methyl-5-nitropyridine.

    Reduction: 3-Bromo-2-methoxy-6-methyl-5-aminopyridine.

    Oxidation: 3-Bromo-2-methoxy-6-carboxy-5-nitropyridine.

Scientific Research Applications

3-Bromo-2-methoxy-6-methyl-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxy-6-methyl-5-nitropyridine depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxy-3-nitropyridine
  • 2-Bromo-6-methyl-3-nitropyridine
  • 6-Bromo-2-methyl-3-nitropyridine
  • 3-Bromo-6-methoxy-2-methyl-5-nitropyridine

Uniqueness

3-Bromo-2-methoxy-6-methyl-5-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H7BrN2O3

Molecular Weight

247.05 g/mol

IUPAC Name

3-bromo-2-methoxy-6-methyl-5-nitropyridine

InChI

InChI=1S/C7H7BrN2O3/c1-4-6(10(11)12)3-5(8)7(9-4)13-2/h3H,1-2H3

InChI Key

MZPOYXMHCDHPIF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1[N+](=O)[O-])Br)OC

Origin of Product

United States

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